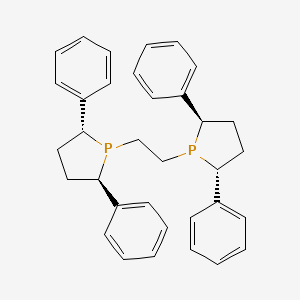

(-)-1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,5R)-1-[2-[(2R,5R)-2,5-diphenylphospholan-1-yl]ethyl]-2,5-diphenylphospholane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36P2/c1-5-13-27(14-6-1)31-21-22-32(28-15-7-2-8-16-28)35(31)25-26-36-33(29-17-9-3-10-18-29)23-24-34(36)30-19-11-4-12-20-30/h1-20,31-34H,21-26H2/t31-,32-,33-,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHHAZLMVLLIMHT-YFRBGRBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(P(C1C2=CC=CC=C2)CCP3C(CCC3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](P([C@H]1C2=CC=CC=C2)CCP3[C@H](CC[C@@H]3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70465304 | |

| Record name | (-)-1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528565-79-9 | |

| Record name | (-)-1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,5R)-1-[2-[(2R,5R)-2,5-diphenylphospholan-1-yl]ethyl]-2,5-diphenylphospholane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The (R,R)-Ph-BPE Ligand: A Privileged Architecture for Chirality Transfer

An In-Depth Technical Guide to the Mechanism of (R,R)-Ph-BPE in Asymmetric Hydrogenation

For researchers, scientists, and professionals in drug development, the quest for stereochemical control in synthesis is paramount. Asymmetric hydrogenation stands as one of the most powerful and atom-economical methods for creating chiral molecules. The efficacy of this transformation is critically dependent on the choice of the chiral ligand that coordinates to the metal center. Among the elite class of C₂-symmetric diphosphine ligands, (R,R)-Ph-BPE , or (-)-1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane, has emerged as a highly effective and versatile ligand for rhodium-catalyzed asymmetric hydrogenations, delivering exceptional levels of enantioselectivity across a broad range of substrates.[1]

This guide provides an in-depth exploration of the core mechanism through which the Rh-(R,R)-Ph-BPE catalytic system operates. We will dissect the catalytic cycle, elucidate the structural features of the ligand that govern its stereodirecting ability, and offer practical insights into its application.

(R,R)-Ph-BPE is a C₂-symmetric bisphosphine ligand characterized by a chiral phospholane backbone.[1][2] Its structure features two stereogenic centers on each of the five-membered phospholane rings, creating a rigid and well-defined chiral pocket around the metal center.

Key Structural Features:

-

C₂-Symmetry: This symmetry element simplifies the number of possible diastereomeric intermediates, often leading to higher and more predictable enantioselectivity.[3]

-

Rigid Phospholane Rings: The five-membered ring structure restricts conformational flexibility. This rigidity is crucial for creating a well-defined chiral environment and effectively transmitting chiral information from the ligand to the substrate.

-

Electron-Rich Phosphorus Atoms: The phosphine groups are strong σ-donors, which enhances the catalytic activity of the rhodium center.[4]

-

Chiral Pocket: The four phenyl groups on the phospholane rings create a chiral array that differentiates the two prochiral faces of the substrate upon coordination.

The Catalytic Cycle: A Step-by-Step Mechanistic Walkthrough

The widely accepted mechanism for the rhodium-catalyzed asymmetric hydrogenation of prochiral enamides and related substrates, often referred to as the "unsaturated pathway," provides the framework for understanding the action of the Rh-(R,R)-Ph-BPE system.[2][5] The catalytic cycle begins with a precatalyst, typically a [Rh(diphosphine)(diene)]⁺ complex such as [Rh((R,R)-Ph-BPE)(COD)]BF₄, which becomes catalytically active after the removal of the diene ligand by hydrogenation.[6][7]

The primary steps are as follows:

-

Substrate Coordination: The prochiral olefinic substrate coordinates to the solvated [Rh((R,R)-Ph-BPE)(Solvent)₂]⁺ species. This coordination can occur via either the Re or Si face of the alkene, leading to the formation of two diastereomeric catalyst-substrate adducts.

-

Oxidative Addition: Molecular hydrogen adds to the rhodium center, oxidizing it from Rh(I) to Rh(III) and forming a dihydride complex.

-

Migratory Insertion: One of the hydride ligands migrates to the coordinated alkene, forming a rhodium-alkyl intermediate. This step is typically the stereodetermining step.

-

Reductive Elimination: The second hydride ligand combines with the alkyl group, reductively eliminating the saturated product and regenerating the Rh(I) catalyst, which can then re-enter the catalytic cycle.

Below is a diagram illustrating the generally accepted catalytic cycle.

Caption: Anti-lock-and-key model for enantioselectivity in Rh-catalyzed hydrogenation.

Performance Data

The Rh-(R,R)-Ph-BPE catalyst has demonstrated exceptional performance in the asymmetric hydrogenation of various functionalized olefins. The following table summarizes representative results.

| Substrate | Product | Solvent | H₂ Pressure (atm) | S/C Ratio | ee (%) | Reference |

| Methyl (Z)-α-acetamidocinnamate | N-Acetyl-D-phenylalanine methyl ester | MeOH | 1 | 1000 | >99 | [8] |

| Methyl (Z)-α-acetamidoacrylate | N-Acetyl-D-alanine methyl ester | MeOH | 1 | 1000 | >99 | [8] |

| Dimethyl itaconate | (R)-Dimethyl methylsuccinate | MeOH | 4 | 500 | 98 | [1] |

| (E)-1,2-Diphenyl-N-(1-phenylethylidene)ethenamine | Chiral Amine | Toluene | 50 | 100 | 96 | [1] |

Experimental Protocol: A General Procedure

This protocol provides a generalized, self-validating methodology for a typical asymmetric hydrogenation using a Rh-(R,R)-Ph-BPE precatalyst.

Materials & Equipment:

-

Catalyst: [Rh((R,R)-Ph-BPE)(COD)]BF₄ (CAS 528565-84-6) [6]* Substrate: e.g., Methyl (Z)-α-acetamidocinnamate

-

Solvent: Anhydrous, degassed methanol (MeOH)

-

Hydrogen Source: High-purity hydrogen gas (H₂)

-

Apparatus: A glass pressure vessel or stainless-steel autoclave equipped with a magnetic stir bar, pressure gauge, and gas inlet/outlet valves. Standard Schlenk line or glovebox for inert atmosphere manipulations.

Step-by-Step Methodology:

-

Catalyst Preparation (Inert Atmosphere):

-

In a glovebox or under a stream of argon, accurately weigh the [Rh((R,R)-Ph-BPE)(COD)]BF₄ precatalyst (e.g., 2.0 mg, ~0.0025 mmol for an S/C of 1000) and the substrate (e.g., 518 mg, 2.5 mmol) into the pressure vessel.

-

Causality: Performing this step under an inert atmosphere is critical to prevent oxidation and deactivation of the Rh(I) catalyst.

-

-

System Assembly and Purging:

-

Seal the pressure vessel and remove it from the inert atmosphere.

-

Connect the vessel to a vacuum/hydrogen manifold.

-

Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle 3-5 times.

-

Causality: This purging process removes all oxygen from the headspace, which would otherwise compete with the substrate for the catalyst and potentially deactivate it. The system is self-validating as a stable vacuum indicates a leak-free setup.

-

-

Reaction Initiation:

-

Through a septum or dedicated port, add the degassed, anhydrous methanol (e.g., 10 mL) via syringe.

-

Begin vigorous stirring to ensure a homogeneous solution.

-

Pressurize the vessel to the desired hydrogen pressure (e.g., 1-5 atm).

-

Causality: Degassed solvent prevents the introduction of dissolved oxygen. Anhydrous conditions are important as water can sometimes interfere with the catalytic cycle.

-

-

Reaction Monitoring:

-

Maintain the reaction at a constant temperature (e.g., 25 °C) with continuous stirring.

-

Monitor the reaction progress by observing the pressure drop on the gauge (hydrogen uptake) or by taking aliquots (under positive H₂ pressure) for analysis by TLC, GC, or HPLC.

-

Causality: A steady drop in pressure confirms catalyst activity. When the pressure stabilizes, the reaction is typically complete.

-

-

Work-up and Analysis:

-

Once the reaction is complete, carefully vent the excess hydrogen pressure.

-

Purge the vessel with an inert gas like nitrogen or argon.

-

Remove the solvent in vacuo using a rotary evaporator.

-

The crude product can be purified if necessary (e.g., by column chromatography).

-

Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.

-

Causality: Proper analysis provides the final validation of the protocol's success, confirming both conversion and enantioselectivity.

-

References

- Vertex AI Search.

- PubMed Central.

- PNAS. Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives.

- Journal of the American Chemical Society. Large-Scale Computational Modeling of [Rh(DuPHOS)]+-Catalyzed Hydrogenation of Prochiral Enamides: Reaction Pathways and the Origin of Enantioselection.

- RSC Publishing. Chiral spirosiladiphosphines: ligand development and applications in Rh-catalyzed asymmetric hydrosilylation/cyclization of 1,6-enynes with enhanced reactivity.

- R Discovery. Asymmetric Rh-Catalyzed Hydrogenation of Enamides with a Chiral 1,4-Bisphosphine Bearing Diphenylphosphino Groups.

-

PubMed. Incorporation of Pendant Bases into Rh(diphosphine)2 Complexes: Synthesis, Thermodynamic Studies, And Catalytic CO2 Hydrogenation Activity of Complexes.

- PMC - NIH. Synthesis and applications of high-performance P-chiral phosphine ligands.

- RSC Publishing. Chiral bisphosphine Ph-BPE ligand: a rising star in asymmetric synthesis.

- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). The mechanism of asymmetric hydrogenation. Chiral bis(diphenylphosphino)

- Semantic Scholar. The mechanism of asymmetric hydrogenation. Chiral bis(diphenylphosphino)

- Wiley-VCH. 1 Rhodium(I)

- ResearchGate. Incorporation of Pendant Bases into Rh(diphosphine)2 Complexes: Synthesis, Thermodynamic Studies, And Catalytic CO2 Hydrogenation Activity of [Rh(P2N2)2]+ Complexes | Request PDF.

- PubMed. Mechanism of asymmetric hydrogenation by rhodium complexes with unsymmetrical P-chirogenic bisphosphine ligands.

- ChemRxiv.

- ResearchGate. Enantioselective hydrogenation of HD, under following reaction conditions.

- ResearchGate.

- Science.

- PubMed. Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)

- ResearchGate. Enantioselectivity of Rh(I)

- Amazon S3. A DFT Study of the Hexene Hydrogenation Catalysed by the Complex RuH(CO)(Cl)(PCy3)

- ACS Publications.

- PubMed.

- Santa Cruz Biotechnology. (R,R)-Ph-BPE-Rh | CAS 528565-84-6 | SCBT.

- CymitQuimica. This compound, min. 95% (R,R)-Ph-BPE.

- Sigma-Aldrich. 1,2-Bis (2R,5R)-2,5-diphenylphospholano ethane(1,5-cyclooctadiene)rhodium(I)

- Chemical Society Reviews (RSC Publishing).

- The University of Liverpool Repository.

- PubChem. This compound(1,5-cyclooctadiene)rhodium(I)

Sources

- 1. Chiral bisphosphine Ph-BPE ligand: a rising star in asymmetric synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Chiral spirosiladiphosphines: ligand development and applications in Rh-catalyzed asymmetric hydrosilylation/cyclization of 1,6-enynes with enhanced r ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06349B [pubs.rsc.org]

- 4. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scbt.com [scbt.com]

- 7. 1,2-Bis (2R,5R)-2,5-diphenylphospholano ethane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate 528565-84-6 [sigmaaldrich.com]

- 8. discovery.researcher.life [discovery.researcher.life]

A Comprehensive Spectroscopic and Methodological Guide to (-)-1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane, commonly known in the scientific community as (R,R)-Ph-BPE, is a C₂-symmetric chiral bisphosphine ligand of significant interest in the field of asymmetric catalysis. Its rigid phospholane backbone and stereochemically defined phenyl substituents create a unique chiral environment that has proven highly effective in inducing high enantioselectivity in a variety of metal-catalyzed reactions, most notably in asymmetric hydrogenations. A thorough understanding of its spectroscopic properties is paramount for its synthesis, quality control, and for elucidating its behavior in catalytic systems. This in-depth technical guide provides a comprehensive overview of the spectroscopic data of (R,R)-Ph-BPE, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, supported by detailed experimental protocols and data interpretation.

Introduction: The Significance of (R,R)-Ph-BPE in Asymmetric Catalysis

The pursuit of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Chiral phosphine ligands, when complexed with transition metals, are powerful tools for achieving high levels of enantioselectivity. (R,R)-Ph-BPE, developed by Burk and colleagues, has emerged as a privileged ligand scaffold due to its conformational rigidity and the steric and electronic properties conferred by the diphenylphospholano moieties.[1] The C₂-symmetry of the ligand simplifies the analysis of its complexes and often leads to a reduction in the number of possible diastereomeric transition states in a catalytic cycle, thereby enhancing enantioselectivity.

This guide will delve into the characteristic spectroscopic signatures of (R,R)-Ph-BPE, providing researchers with the necessary data and protocols to confidently identify and utilize this important catalytic tool.

Molecular Structure and Key Physicochemical Properties

The structural integrity and purity of (R,R)-Ph-BPE are critical for its performance. The following table summarizes its key physicochemical properties.

| Property | Value | Source |

| Chemical Formula | C₃₄H₃₆P₂ | |

| Molecular Weight | 506.60 g/mol | |

| Appearance | White solid | |

| Melting Point | 143-147 °C | |

| Optical Rotation | [α]²⁵_D = -182.7° (c 1.0, CH₂Cl₂) | [2] |

| CAS Number | 528565-79-9 |

The highly negative specific rotation is a key indicator of the enantiomeric purity of the (-)-enantiomer.

Caption: Diagram of (R,R)-Ph-BPE's C₂-symmetric structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation and purity assessment of (R,R)-Ph-BPE. Due to the presence of phosphorus, ³¹P NMR is particularly informative.

Experimental Protocol for NMR Spectroscopy

Given that phosphine ligands can be sensitive to air, proper sample preparation is crucial for obtaining high-quality NMR data.

Materials:

-

(R,R)-Ph-BPE sample

-

Deuterated solvent (e.g., CDCl₃ or C₆D₆), degassed

-

NMR tube with a J. Young valve or a rubber septum

-

Schlenk line or glovebox

-

Gas-tight syringe

Procedure:

-

Dry the NMR tube and valve/septum in an oven at >100 °C overnight and allow to cool under a stream of inert gas (e.g., argon or nitrogen).

-

In an inert atmosphere (glovebox or Schlenk line), weigh a precise amount of the (R,R)-Ph-BPE sample (typically 5-10 mg) and place it in the NMR tube.

-

Using a gas-tight syringe, add approximately 0.6 mL of the degassed deuterated solvent to the NMR tube.

-

Seal the NMR tube with the J. Young valve or septum. If using a septum, wrap it with Parafilm for a better seal.

-

Gently agitate the tube to dissolve the sample completely.

-

Acquire the NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

³¹P NMR Spectroscopy

The ³¹P NMR spectrum provides a direct and sensitive probe of the phosphorus environment. For C₂-symmetric bisphosphines like (R,R)-Ph-BPE, a single sharp resonance is expected, indicating the chemical equivalence of the two phosphorus atoms.

| Chemical Shift (δ) | Multiplicity | Solvent | Reference |

| ~ -12 to -15 ppm | Singlet | C₆D₆ | [1] |

Interpretation: The upfield chemical shift is characteristic of trialkylphosphines. The observation of a single peak is a strong confirmation of the C₂-symmetry of the molecule. Any significant additional peaks could indicate the presence of impurities or oxidation products (phosphine oxides typically appear at much lower field, > 20 ppm).

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule. The complexity of the spectrum arises from the numerous phenyl protons and the diastereotopic protons of the phospholane and ethane bridge.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Reference |

| ~ 7.0-7.5 ppm | Multiplet | 20H | Phenyl protons | [1] |

| ~ 2.0-2.4 ppm | Multiplet | 8H | CH₂ of phospholane rings | [1] |

| ~ 1.8-2.0 ppm | Multiplet | 4H | CH of phospholane rings | [1] |

| ~ 1.5-1.7 ppm | Multiplet | 4H | CH₂ of ethane bridge | [1] |

Interpretation: The aromatic region shows a complex multiplet corresponding to the 20 protons of the four phenyl groups. The aliphatic region is more diagnostic. The protons of the phospholane rings and the ethane bridge are diastereotopic and couple to each other and to the phosphorus atoms, resulting in complex multiplets. The integration of these regions should correspond to the expected proton count, providing a quantitative measure of purity.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data and confirms the carbon framework of the molecule.

| Chemical Shift (δ) | Assignment | Reference |

| ~ 125-145 ppm | Phenyl carbons | [1] |

| ~ 30-45 ppm | Phospholane and ethane bridge carbons | [1] |

Interpretation: The spectrum will show a series of resonances in the aromatic region corresponding to the phenyl carbons. The carbons of the phospholane rings and the ethane bridge will appear in the aliphatic region. The carbons directly bonded to phosphorus will exhibit coupling (¹J_P-C_), which can be a useful diagnostic tool.

Caption: Workflow for acquiring and analyzing NMR data of (R,R)-Ph-BPE.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For (R,R)-Ph-BPE, the IR spectrum is dominated by the vibrations of the phenyl and aliphatic C-H bonds, as well as C-C stretching vibrations.

Experimental Protocol for IR Spectroscopy

Materials:

-

(R,R)-Ph-BPE sample

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Thoroughly grind a small amount of (R,R)-Ph-BPE (1-2 mg) with approximately 100 mg of dry KBr in an agate mortar.

-

Transfer the finely ground powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050-3080 | Medium | Aromatic C-H stretch |

| ~ 2850-2960 | Medium | Aliphatic C-H stretch |

| ~ 1580-1600 | Medium-Strong | Aromatic C=C stretch |

| ~ 1430-1480 | Strong | Aromatic C=C stretch |

| ~ 690-750 | Strong | Aromatic C-H out-of-plane bend |

Interpretation: The IR spectrum serves as a useful fingerprint for the compound. The presence of strong absorptions in the aromatic and aliphatic C-H stretching regions, along with the characteristic aromatic C=C stretching and bending vibrations, is consistent with the structure of (R,R)-Ph-BPE. The absence of a strong band around 1200 cm⁻¹ (P=O stretch) can be used to confirm the absence of significant phosphine oxide impurities.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrum

For (R,R)-Ph-BPE (C₃₄H₃₆P₂), the expected exact mass is 506.2292 g/mol . In a high-resolution mass spectrum, the molecular ion peak [M]⁺ should be observed at this m/z value. Fragmentation patterns may involve the loss of phenyl groups or cleavage of the ethane bridge.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive reference for the characterization of this compound. The combination of ³¹P, ¹H, and ¹³C NMR spectroscopy allows for unambiguous structural confirmation and purity assessment, while IR spectroscopy offers a rapid method for functional group identification and quality control. Adherence to the outlined experimental protocols, particularly the use of inert atmosphere techniques for NMR sample preparation, is essential for obtaining reliable and reproducible data. This guide serves as a valuable resource for researchers leveraging the power of (R,R)-Ph-BPE in the advancement of asymmetric catalysis.

References

-

Burk, M. J.; Feaster, J. E.; Nugent, W. A.; Harlow, R. L. Preparation and Use of C2-Symmetric Bis(phospholanes): Production of α-Amino Acid Derivatives via Highly Enantioselective Hydrogenation Reactions. J. Am. Chem. Soc.1993 , 115 (22), 10125–10138. [Link]

-

Burk, M. J.; Feaster, J. E.; Harlow, R. L. New chiral phospholanes; Synthesis, characterization, and use in asymmetric hydrogenation reactions. Tetrahedron: Asymmetry1991 , 2 (7), 569-592. [Link]

-

PubChem. (2R,5R)-1-(2-((2R,5R)-2,5-diphenylphospholan-1-yl)ethyl)-2,5-diphenylphospholane. [Link]

-

ChemBK. (R,R)-Ph-BPE. [Link]

Sources

introduction to chiral phosphine ligands for catalysis

An In-Depth Technical Guide to Chiral Phosphine Ligands for Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral phosphine ligands are a cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds that are crucial in the pharmaceutical, agrochemical, and fine chemical industries.[1] Their remarkable ability to create a chiral environment around a metal center facilitates highly selective transformations, converting prochiral substrates into single-enantiomer products with exceptional efficiency. This technical guide provides a comprehensive exploration of the core principles, key ligand classes, synthetic methodologies, and practical applications of chiral phosphine ligands in asymmetric catalysis. We will delve into the mechanistic intricacies that underpin their function and provide detailed, field-proven protocols for their synthesis and use.

A Historical Perspective: The Genesis of Chiral Phosphine Ligands

The field of asymmetric catalysis was fundamentally transformed by the advent of chiral phosphine ligands. Groundbreaking work in the 1960s and 1970s by pioneers such as Knowles and Kagan laid the groundwork, demonstrating the viability of employing chiral phosphine-metal complexes to achieve enantioselective hydrogenations. This culminated in the first industrial application of asymmetric catalysis: the synthesis of L-DOPA, a crucial drug for treating Parkinson's disease, which utilized the rhodium complex of the chiral diphosphine ligand DIPAMP.[2] This monumental achievement, which earned William S. Knowles a share of the 2001 Nobel Prize in Chemistry, heralded a new era in chemical synthesis and spurred the development of the vast and diverse library of chiral phosphine ligands available today.[2][3]

Classification of Chiral Phosphine Ligands

The efficacy of a chiral phosphine ligand is intrinsically linked to its structure. These ligands can be broadly categorized based on the origin and nature of their chiral element. This classification provides a framework for understanding their structure-activity relationships and for selecting the optimal ligand for a given chemical transformation.

-

P-Chirogenic Ligands: In this class of ligands, the phosphorus atom itself is a stereocenter. These were among the first types of chiral phosphine ligands to be developed and have demonstrated high efficacy in a variety of asymmetric reactions.[2] A notable example is DIPAMP.

-

Ligands with Backbone Chirality: This is the largest and most diverse class, where the chirality originates from a chiral carbon backbone connecting the phosphine groups.[4] This category can be further subdivided:

-

C₂-Symmetric Diphosphines: These ligands possess a C₂ axis of symmetry, which reduces the number of possible diastereomeric transition states in a catalytic reaction, often leading to higher enantioselectivity. Prominent examples include DuPhos and CHIRAPHOS.[5][6]

-

Atropisomeric Biaryl Diphosphines: These ligands exhibit axial chirality due to restricted rotation around a C-C bond, typically in a biaryl system. BINAP is the quintessential example of this class and has seen widespread application.[3]

-

-

Ferrocene-Based Ligands: This class of ligands incorporates a ferrocene scaffold, which imparts planar chirality. Josiphos ligands are a well-known example and have proven to be highly effective in industrial applications.[7][8]

Caption: Classification of chiral phosphine ligands based on the source of chirality.

Synthesis of Chiral Phosphine Ligands

The synthesis of chiral phosphine ligands often requires multi-step sequences with careful control of stereochemistry. A common and effective strategy involves the use of phosphine-boranes as intermediates.[9][10] These air-stable compounds facilitate purification and handling, and the borane protecting group can be removed in the final step to yield the desired phosphine.

Experimental Protocol: Synthesis of (R)-BINAP

This protocol is adapted from a reliable procedure in Organic Syntheses.[11]

Step 1: Preparation of the Ditriflate of (R)-1,1'-bi-2-naphthol

-

To an oven-dried 100-mL single-necked flask equipped with a magnetic stirring bar, add (R)-(+)-1,1'-bi-2-naphthol (8.5 g, 30 mmol).

-

Add dry methylene chloride (60 mL) followed by dry pyridine (7.2 mL, 90 mmol) and triflic anhydride (20.0 g, 70 mmol) at 5–10°C under a nitrogen atmosphere.

-

After the addition, stir the reaction solution at room temperature overnight (approximately 17 hours).

-

Add hexane (60 mL) and filter the resulting mixture through a pad of silica gel.

-

Wash the silica gel with a 1:1 mixture of hexane and methylene chloride (200 mL).

-

Concentrate the filtrate under vacuum to yield the ditriflate as a white solid.

Step 2: Nickel-Catalyzed Phosphinylation

-

In an oven-dried 250-mL single-necked flask, charge [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride (1.1 g, 2 mmol).

-

Purge the flask with nitrogen and add anhydrous dimethylformamide (DMF, 40 mL) followed by diphenylphosphine (2.0 mL, 12 mmol) at room temperature.

-

Heat the resulting dark red solution at 100°C for 30 minutes.

-

In a separate flask, dissolve the chiral ditriflate of binaphthol (11.0 g, 20 mmol) and 1,4-diazabicyclo[2.2.2]octane (DABCO, 9.0 g, 80 mmol) in anhydrous, degassed DMF (60 mL).

-

Transfer this solution to the reaction flask and maintain the temperature at 100°C.

-

Add three additional portions of diphenylphosphine (2 mL each) after 1, 3, and 7 hours.

-

Continue heating at 100°C until the ditriflate is completely consumed (2–3 days).

-

Cool the reaction mixture to room temperature and add methylene chloride (150 mL) and water (100 mL).

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the crude product by recrystallization from a mixture of toluene and hexane to afford (R)-BINAP as a white crystalline solid.

The Catalytic Cycle: Unraveling the Mechanism of Enantioselectivity

The ability of a chiral phosphine ligand to induce enantioselectivity lies in its coordination to a transition metal, creating a chiral catalytic complex. This complex then orchestrates the stereochemical outcome of the reaction. Asymmetric hydrogenation is a classic example to illustrate this principle.

The catalytic cycle typically involves the following key steps:

-

Catalyst Activation: The precatalyst, often a metal-halide or -alkoxide complex, reacts with the chiral phosphine ligand to form the active catalyst.

-

Substrate Coordination: The prochiral substrate coordinates to the chiral metal complex. The geometry of this coordination is influenced by the steric and electronic properties of the chiral ligand, leading to a favored diastereomeric intermediate.

-

Migratory Insertion/Reductive Elimination: The key bond-forming step occurs, followed by the release of the chiral product.

-

Catalyst Regeneration: The catalyst is regenerated, ready to enter another catalytic cycle.

The enantioselectivity of the reaction is determined by the energy difference between the diastereomeric transition states leading to the two enantiomers of the product. The rigid and well-defined chiral environment created by the ligand ensures a significant energy difference, thus favoring the formation of one enantiomer over the other.

Caption: A generalized catalytic cycle for asymmetric catalysis with a chiral phosphine ligand.

A Showcase of Privileged Ligands: BINAP, DuPhos, and Josiphos

While a vast number of chiral phosphine ligands have been developed, a select few have achieved "privileged" status due to their broad applicability and high performance across a range of reactions.

| Ligand Family | Key Structural Feature | Notable Applications | Industrial Significance |

| BINAP | Atropisomeric biaryl backbone | Asymmetric hydrogenation of ketones and olefins, isomerization of allylic amines.[3] | Synthesis of (-)-menthol, Naproxen, and other pharmaceuticals.[3] |

| DuPhos | C₂-symmetric bisphospholane | Asymmetric hydrogenation of enamides for the synthesis of chiral amino acids.[6][12] | Production of various non-natural amino acids for drug development. |

| Josiphos | Ferrocene-based planar chirality | Asymmetric hydrogenation of imines and ketones.[7][8] | Large-scale synthesis of the herbicide (S)-metolachlor.[7] |

BINAP: The Archetype of Atropisomeric Ligands

2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) is an axially chiral C₂-symmetric diphosphine ligand that has had a profound impact on asymmetric catalysis.[3] Its rigid binaphthyl backbone provides a well-defined chiral pocket, leading to high enantioselectivities in a multitude of reactions. Ruthenium-BINAP complexes are particularly effective for the asymmetric hydrogenation of a wide range of functionalized ketones and olefins.

DuPhos: A Breakthrough in Amino Acid Synthesis

The DuPhos family of ligands, developed by M.J. Burk at DuPont, are C₂-symmetric bisphosphine ligands characterized by their phospholane rings.[6][12] Rhodium-DuPhos complexes exhibit exceptional activity and enantioselectivity in the asymmetric hydrogenation of enamides, providing a direct and efficient route to enantiomerically pure amino acids.

Josiphos: A Workhorse for Industrial-Scale Catalysis

Josiphos ligands are a class of chiral diphosphines based on a ferrocene backbone, which imparts planar chirality.[7][8] These ligands are highly tunable, allowing for the optimization of steric and electronic properties for specific substrates. A notable success of Josiphos is its application in the iridium-catalyzed asymmetric hydrogenation of an imine for the large-scale production of the herbicide (S)-metolachlor.[7]

Experimental Protocol: Ru-BINAP Catalyzed Asymmetric Hydrogenation of an Allylic Alcohol

This protocol provides a representative example of an asymmetric hydrogenation reaction using a Ru-BINAP catalyst.

Materials:

-

[RuCl₂(benzene)]₂

-

(R)-(+)-BINAP

-

Geraniol (substrate)

-

Toluene (degassed)

-

Ethanol (degassed)

-

Sodium acetate

-

High-pressure autoclave

-

Hydrogen gas (high purity)

Procedure:

Step 1: In situ Preparation of the Ru(OAc)₂[(R)-BINAP] Catalyst

-

In a 100-mL Schlenk flask under an argon atmosphere, combine [RuCl₂(benzene)]₂ (500 mg, 1.0 mmol) and (R)-(+)-BINAP (1.31 g, 2.1 mmol).

-

Add degassed toluene (50 mL) via cannula and heat the suspension at 55-60°C for 10 minutes.

-

Add degassed ethanol (20 mL). The solution should turn from reddish-brown to a clear orange-yellow.

-

To this solution, add a solution of sodium acetate (500 mg, 6.1 mmol) in hot, degassed ethanol (10 mL).

-

Stir the mixture at 55-60°C for 1-2 hours.

-

Remove the solvent under reduced pressure to obtain the crude Ru(OAc)₂[(R)-BINAP] complex.

Step 2: Asymmetric Hydrogenation

-

In a nitrogen-filled glovebox, charge a glass liner for the autoclave with the crude Ru(OAc)₂[(R)-BINAP] catalyst (substrate/catalyst ratio of ~1700:1).

-

Add the degassed 95% aqueous methanol solvent.

-

Add the purified geraniol to the liner (typical concentration ~4.7 M).

-

Seal the glass liner inside the autoclave and purge several times with hydrogen gas.

-

Pressurize the autoclave to 100 atm with hydrogen.

-

Stir the reaction mixture at 20°C for 8 hours.

-

After the reaction, carefully vent the hydrogen pressure.

-

The product, (S)-citronellol, can be isolated by concentrating the reaction mixture and purified by distillation or column chromatography.

-

Determine the enantiomeric excess (ee%) of the product using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Conclusion and Future Outlook

Chiral phosphine ligands have undeniably revolutionized the field of asymmetric catalysis, providing powerful tools for the synthesis of enantiomerically pure compounds. The continued development of novel ligand architectures, along with a deeper understanding of reaction mechanisms, will undoubtedly lead to even more efficient and selective catalytic systems. Future research will likely focus on the development of more sustainable and cost-effective ligands, as well as their application in a broader range of chemical transformations. The principles and protocols outlined in this guide provide a solid foundation for researchers to explore the vast potential of chiral phosphine ligands in their own work.

References

-

Cai, D., Payack, J. F., Bender, D. R., Hughes, D. L., Verhoeven, T. R., & Reider, P. J. (1999). (R)-(+)- AND (S)-(−)-2,2'-BIS(DIPHENYLPHOSPHINO)-1,1'-BINAPHTHYL (BINAP). Organic Syntheses, 76, 6. [Link]

-

Togni, A. (2026, January 7). Josiphos ligands. Grokipedia. [Link]

-

ChemRxiv. (2022). Simplified Synthesis of Air-stable Copper-complexed Josiphos Ligand via Ugi's Amine: Complete Preparation and Analysis from Ferrocene. ChemRxiv. [Link]

-

ResearchGate. (n.d.). General procedure for the synthesis of Josiphos ligands. ResearchGate. [Link]

-

Boaz, N. W., Mackenzie, E. B., & Tundel, R. E. (2014). Synthesis of new derivatives of copper complexes of Josiphos family ligands for applications in asymmetric catalysis. Dalton Transactions, 43(11), 4437-4444. [Link]

-

Takaya, H., Mashima, K., Koyano, K., Yagi, M., Kumobayashi, H., Taketomi, T., Akutagawa, S., & Noyori, R. (1986). Practical synthesis of (R)- or (S)-2,2'-bis(diarylphosphino)-1,1'-binaphthyls (BINAPs). The Journal of Organic Chemistry, 51(5), 629-635. [Link]

- Google Patents. (n.d.). CN105949248A - Synthesis method of Josiphos chiral ferrocenyl phosphine ligands.

-

Scribd. (n.d.). BINAP Synthesis Process Overview. Scribd. [Link]

-

University of North Texas. (n.d.). Synthesis and characterization of {[(COD)Rh(bis-(2R,3R)-2,5-diethylphospholanobenzene)]+BARF−} for use in homogeneous catalysis. University of North Texas. [Link]

-

Organic Syntheses. (2014). R. Organic Syntheses, 91, 1-12. [Link]

-

Charette, A. B., & Côté, A. (2004). PREPARATION OF ENANTIOMERICALLY PURE (R,R)-BozPHOS. Organic Syntheses, 80, 205. [Link]

-

Wikipedia. (n.d.). DuPhos. Wikipedia. [Link]

-

Reddy, K. S. (2007). Synthesis of New Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis (Doctoral dissertation, Ludwig-Maximilians-Universität München). [Link]

-

ResearchGate. (n.d.). Iridium‐catalyzed asymmetric hydrogenation of imines. a) Commonly used... ResearchGate. [Link]

-

Noyori, R., Ohta, M., Hsiao, Y., Kitamura, M., Ohta, T., & Takaya, H. (1986). ASYMMETRIC HYDROGENATION OF ALLYLIC ALCOHOLS USING BINAP-RUTHENIUM COMPLEXES. Organic Syntheses, 67, 78. [Link]

-

Lim, C. W., Tey, J. Y., & Tiong, T. J. (2022). A Plausible Mechanism for the Iridium-Catalyzed Hydrogenation of a Bulky N-Aryl Imine in the (S)-Metolachlor Process. Molecules, 27(16), 5183. [Link]

-

ACS Publications. (2025, August 27). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Publications. [Link]

-

Imamoto, T., Watanabe, J., Wada, Y., Masuda, H., Yamada, H., Tsuruta, H., Matsukawa, S., & Yamaguchi, K. (2001). Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. Journal of the American Chemical Society, 123(23), 5268-5275. [Link]

-

Samec, J. S. M., & Bäckvall, J.-E. (2021). Combined Theoretical and Experimental Studies Unravel Multiple Pathways to Convergent Asymmetric Hydrogenation of Enamides. Journal of the American Chemical Society, 143(50), 21314-21325. [Link]

-

ResearchGate. (n.d.). Asymmetric hydrogenation of methyl acetoacetate catalyzed by Ru/PMO-BINAP with various ratios of substrate to catalyst. ResearchGate. [Link]

-

Togni, A. (2015). Asymmetric Hydrogenation. ETH Zurich. [Link]

-

Feldgus, S., & Landis, C. R. (2000). Large-Scale Computational Modeling of [Rh(DuPHOS)]+-Catalyzed Hydrogenation of Prochiral Enamides: Reaction Pathways and the Origin of Enantioselection. Journal of the American Chemical Society, 122(51), 12714-12727. [Link]

-

Imamoto, T. (2014). Rhodium(I)-Catalyzed Asymmetric Hydrogenation. In Homogeneous Catalysis (pp. 1-40). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

-

van den Berg, M., Minnaard, A. J., Schudde, E. P., van Esch, J., de Vries, A. H. M., de Vries, J. G., & Feringa, B. L. (2002). Rhodium/MonoPhos‐Catalysed Asymmetric Hydrogenation of Enamides. Advanced Synthesis & Catalysis, 344(9), 1003-1007. [Link]

-

Baeza, A., & Pfaltz, A. (2010). Iridium-catalyzed asymmetric hydrogenation of imines. Chemistry-A European Journal, 16(13), 4003-4009. [Link]

-

Li, Y., Zhang, Z., Wu, W., & Zhang, X. (2019). Iridium-catalyzed asymmetric hydrogenation of N-phosphinoylimine. Organic Chemistry Frontiers, 6(18), 3299-3303. [Link]

-

Guo, S., Ortíz-Alvarez, M., Montilla, F., & Álvarez, E. (2021). Iridium‐Catalyzed Asymmetric Hydrogenation of 2,3‐Diarylallyl Amines with a Threonine‐Derived P‐Stereogenic Ligand for the Synthesis of Tetrahydroquinolines and Tetrahydroisoquinolines. Angewandte Chemie International Edition, 60(33), 18011-18018. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. grokipedia.com [grokipedia.com]

- 5. Synthesis of new derivatives of copper complexes of Josiphos family ligands for applications in asymmetric catalysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C4CY00180J [pubs.rsc.org]

- 6. sites.english.unt.edu [sites.english.unt.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scribd.com [scribd.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. DuPhos - Wikipedia [en.wikipedia.org]

(R,R)-Ph-BPE: A Comprehensive Technical Guide for Asymmetric Catalysis

Introduction

In the landscape of asymmetric synthesis, the development of robust and highly selective chiral ligands is paramount for the efficient production of enantiomerically pure compounds, a critical requirement in the pharmaceutical and fine chemical industries. Among the privileged ligand classes, chiral bisphosphines have demonstrated exceptional efficacy in a myriad of metal-catalyzed reactions. This technical guide provides an in-depth exploration of (-)-1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane, commonly known as (R,R)-Ph-BPE. This C₂-symmetric bisphosphine ligand has emerged as a powerful tool for achieving high levels of enantioselectivity and catalytic activity in a variety of transformations, most notably in asymmetric hydrogenation and hydroformylation reactions. This document will serve as a technical resource for researchers, scientists, and drug development professionals, offering insights into its core attributes, applications, and the mechanistic principles that underpin its remarkable stereochemical control.

Core Compound Identification and Molecular Structure

A precise understanding of the ligand's identity and three-dimensional arrangement is fundamental to its application.

| Identifier | Value |

| Chemical Name | This compound |

| Common Name | (R,R)-Ph-BPE |

| CAS Number | 528565-79-9[1] |

| Molecular Formula | C₃₄H₃₆P₂[2] |

| Molecular Weight | 506.60 g/mol [1] |

The structure of (R,R)-Ph-BPE is characterized by a C₂-symmetric backbone, which is crucial for creating a well-defined and predictable chiral environment around the metal center. This symmetry minimizes the formation of diastereomeric intermediates, thereby enhancing enantioselectivity.

Figure 1. 2D Molecular Structure of (R,R)-Ph-BPE.

Figure 1. 2D Molecular Structure of (R,R)-Ph-BPE.

Figure 2. 3D Conformational Structure of (R,R)-Ph-BPE.

Figure 2. 3D Conformational Structure of (R,R)-Ph-BPE.

Synthesis of (R,R)-Ph-BPE

The synthesis of Ph-BPE ligands is a critical aspect of their accessibility and application. A common and effective route to (R,R)-Ph-BPE is outlined below. This multi-step synthesis leverages readily available chiral starting materials to establish the desired stereochemistry.

Caption: Synthetic workflow for (R,R)-Ph-BPE.

The synthesis typically commences from a chiral pool starting material like L-glutamic acid, which is converted into a chiral diol. This diol is then transformed into a cyclic sulfate, a key electrophilic intermediate. Subsequent reaction with a diphosphine source and a phenylating agent, such as a phenyl Grignard reagent, leads to the formation of the phospholane rings. The resulting bis-phospholane oxide is then reduced to afford the final (R,R)-Ph-BPE ligand. The robustness of this synthetic route has been a significant factor in the widespread adoption of Ph-BPE ligands in asymmetric catalysis.

Applications in Asymmetric Catalysis

(R,R)-Ph-BPE, in combination with transition metals such as rhodium, ruthenium, and iridium, forms highly active and enantioselective catalysts. The pre-catalyst is often a rhodium complex, such as [Rh((R,R)-Ph-BPE)(COD)]BF₄ (CAS Number: 528565-84-6), which is readily activated under reaction conditions.[3]

Asymmetric Hydrogenation

One of the most prominent applications of (R,R)-Ph-BPE is in the rhodium-catalyzed asymmetric hydrogenation of prochiral olefins, particularly enamides. This reaction provides a direct and atom-economical route to chiral amines and their derivatives, which are valuable building blocks for pharmaceuticals.

Table 1: Rhodium/(R,R)-Ph-BPE Catalyzed Asymmetric Hydrogenation of Enamides

| Substrate (Enamide) | Product | Yield (%) | ee (%) |

| Methyl (Z)-α-acetamidocinnamate | N-Acetyl-D-phenylalanine methyl ester | >99 | >99 (R) |

| (Z)-N-(1-phenylvinyl)acetamide | N-(1-phenylethyl)acetamide | >99 | 99 (R) |

| (Z)-N-(1-(naphthalen-2-yl)vinyl)acetamide | N-(1-(naphthalen-2-yl)ethyl)acetamide | >99 | 99 (R) |

| Methyl 2-acetamidoacrylate | N-Acetyl-D-alanine methyl ester | >99 | >99 (R) |

The high enantioselectivities observed are a direct consequence of the rigid C₂-symmetric structure of the (R,R)-Ph-BPE ligand, which effectively shields one of the prochiral faces of the substrate from the incoming hydrogen molecule.

Mechanistic Insights into Asymmetric Hydrogenation

The mechanism of rhodium-catalyzed asymmetric hydrogenation with bisphosphine ligands has been extensively studied. The currently accepted model for many of these systems is the "unsaturated" or "lock-and-key" mechanism. This mechanism posits that the major diastereomeric catalyst-substrate adduct is the one that proceeds to the final product.

Caption: Catalytic cycle for Rh-catalyzed hydrogenation.

The catalytic cycle begins with the activation of the precatalyst by hydrogenation of the cyclooctadiene (COD) ligand, generating a solvent-coordinated active catalyst. The prochiral enamide then coordinates to the rhodium center, forming two rapidly equilibrating diastereomeric complexes. The more stable, major diastereomer is the one that undergoes oxidative addition of hydrogen. This is followed by a migratory insertion of the olefin into a rhodium-hydride bond, which is typically the enantioselectivity-determining step. Finally, reductive elimination of the product regenerates the active catalyst, which can then enter a new catalytic cycle.

Experimental Protocol: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

This protocol provides a representative procedure for the asymmetric hydrogenation of a standard enamide substrate using a rhodium-(R,R)-Ph-BPE catalyst.

Materials and Reagents:

-

[Rh(COD)₂]BF₄ (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)

-

(R,R)-Ph-BPE

-

Methyl (Z)-α-acetamidocinnamate

-

Anhydrous, degassed methanol

-

High-pressure reactor (autoclave) equipped with a magnetic stir bar

-

Schlenk line and inert atmosphere (Argon or Nitrogen) techniques

Procedure:

-

Catalyst Preparation (in situ):

-

In a glovebox, to a Schlenk flask charged with a magnetic stir bar, add [Rh(COD)₂]BF₄ (e.g., 2.0 mg, 0.005 mmol, 1 mol%).

-

Add (R,R)-Ph-BPE (e.g., 2.8 mg, 0.0055 mmol, 1.1 equivalents).

-

Add 5 mL of anhydrous, degassed methanol.

-

Stir the resulting orange solution at room temperature for 30 minutes to ensure complete ligand exchange and formation of the active catalyst precursor.

-

-

Hydrogenation Reaction:

-

In a separate flask, dissolve methyl (Z)-α-acetamidocinnamate (e.g., 110.5 mg, 0.5 mmol) in 5 mL of anhydrous, degassed methanol.

-

Transfer this substrate solution via cannula to the flask containing the catalyst solution.

-

Transfer the entire reaction mixture to a high-pressure reactor.

-

Seal the reactor, remove it from the glovebox, and connect it to a hydrogen gas line.

-

Purge the reactor three times with hydrogen gas.

-

Pressurize the reactor to the desired pressure (e.g., 5 bar of H₂).

-

Stir the reaction mixture vigorously at room temperature for the specified time (e.g., 12 hours).

-

-

Work-up and Analysis:

-

After the reaction is complete, carefully vent the excess hydrogen.

-

Remove the solvent from the reaction mixture under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel if necessary.

-

Determine the conversion by ¹H NMR spectroscopy.

-

Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

-

Self-Validation: The high enantiomeric excess and conversion serve as internal validation of the protocol's successful execution. Any significant deviation from expected values would indicate potential issues with reagent purity, solvent quality, or the inertness of the reaction atmosphere.

Conclusion

(R,R)-Ph-BPE has established itself as a highly effective and versatile chiral ligand in the field of asymmetric catalysis. Its C₂-symmetric design, coupled with its electronic properties, allows for the formation of exceptionally active and selective catalysts for a range of important chemical transformations. The high enantioselectivities and yields achievable in asymmetric hydrogenations and hydroformylations underscore its value in the synthesis of complex chiral molecules. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of empowering researchers to effectively utilize this powerful tool in their synthetic endeavors.

References

-

PubChem. (R,R)-Phenyl-BPE. National Center for Biotechnology Information. [Link]

-

Mei, P., Ma, Z., Chen, Y., Wu, Y., Hao, W., Fan, Q.-H., & Zhang, W.-X. (2024). Chiral bisphosphine Ph-BPE ligand: a rising star in asymmetric synthesis. Chemical Society Reviews, 53(13), 6735-6778. [Link]

-

Yu, Z., Eno, M. S., Annis, A. H., & Morken, J. P. (2015). Enantioselective Hydroformylation of 1-Alkenes with Commercial Ph-BPE Ligand. Organic Letters, 17(12), 2972–2975. [Link]

-

Gridnev, I. D., & Imamoto, T. (2004). Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. Journal of the American Chemical Society, 126(38), 12065–12075. [Link]

-

Robbins, D. (2008). Rhodium-Catalyzed Stereoselective Hydroformylation. University of Illinois Urbana-Champaign. [Link]

-

Etayo, P., & Vidal-Ferran, A. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 42(2), 728–754. [Link]

-

Zhang, W., & Zhang, X. (2011). 1 Rhodium(I)-Catalyzed Asymmetric Hydrogenation. In Handbook of Asymmetric Hydrogenation (pp. 1-130). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

Sources

Introduction: The Principle of C2-Symmetry in Chiral Ligand Design

An In-Depth Technical Guide to the C2-Symmetry of Ph-BPE Ligands: Principles and Applications in Asymmetric Catalysis

In the realm of asymmetric catalysis, the design of chiral ligands is paramount to achieving high levels of stereocontrol.[1] Among the various design concepts, C2-symmetry has emerged as a particularly powerful strategy.[2][3] A molecule possesses a C2 axis of rotation if a 180° rotation around this axis results in a molecule indistinguishable from the original. For a chiral ligand, this symmetry element has a profound implication: it renders the two coordinating atoms (e.g., phosphorus atoms in a bisphosphine ligand) chemically equivalent. This equivalence simplifies the coordination environment around the metal center by drastically reducing the number of possible diastereomeric catalyst-substrate complexes and competing reaction pathways.[3] This reduction in complexity often leads to a more ordered transition state, which is the key to achieving high enantioselectivity.[3] Seminal ligands like DIOP and BINAP validated the efficacy of the C2-symmetry concept, paving the way for the development of modern, highly efficient ligand families.[2][3]

One such family is the 1,2-bis(2,5-disubstituted-phospholano)ethane (BPE) class of ligands, known for their robustness and high activity.[4][5] Within this class, the 1,2-bis(2,5-diphenylphospholano)ethane (Ph-BPE) ligand stands out for its exceptional performance across a wide range of asymmetric transformations.[6][7] This guide provides an in-depth exploration of the C2-symmetric Ph-BPE ligand, from its synthesis and structural characteristics to its application as a cornerstone of modern asymmetric catalysis, particularly in the context of pharmaceutical development.

Structural and Electronic Profile of Ph-BPE

The efficacy of Ph-BPE stems from a synergistic combination of its structural and electronic properties, all governed by its inherent C2-symmetry.

-

Conformational Rigidity: The ligand's backbone consists of two five-membered phospholane rings connected by an ethane bridge.[4] This structure is significantly more rigid than acyclic diphosphine ligands. This rigidity is crucial as it minimizes conformational ambiguity upon coordination to a metal center, creating a well-defined and predictable chiral pocket.

-

The Chiral Pocket: The four phenyl groups at the 2- and 5-positions of the phospholane rings are oriented in a specific three-dimensional arrangement due to the C2-symmetry. This creates a chiral "cleft" or pocket around the active metal center. It is within this sterically defined environment that the prochiral substrate must bind, forcing it to adopt a specific orientation that predetermines the stereochemical outcome of the reaction.

-

Electronic Tuning: The phosphorus atoms in phosphine ligands act as strong sigma-donors, which is essential for their coordination to transition metals.[1] The phenyl substituents in Ph-BPE, while primarily contributing to the steric environment, also influence the electronic properties of the phosphorus atoms. This balance of steric bulk and electronic donation is critical for the ligand's high catalytic activity and selectivity.[7]

Caption: Conceptual diagram of the (R,R)-Ph-BPE ligand structure.

Synthesis of Ph-BPE Ligands

The synthesis of Ph-BPE, while requiring multiple steps, follows a well-established and reliable pathway that allows for the production of the enantiomerically pure ligand.[4] The strategy hinges on creating the chiral phospholane ring first and then coupling two of these units to the ethane backbone, a reversal of earlier strategies for similar ligands.[4]

Caption: Synthetic workflow for the Ph-BPE ligand.

Experimental Protocol: Synthesis of (R,R)-Ph-BPE

The following protocol is adapted from the original synthesis reported by Imamoto and coworkers.[4]

Step 1: Preparation of (1R,3R,6R)-1,6-Diphenyl-2-phosphabicyclo[3.1.0]hexane-2-borane adduct

-

To a solution of enantiomerically pure (R,R)-phospholanic acid in toluene, add phenylsilane (PhSiH3).

-

Heat the reaction mixture at 110 °C for 16 hours under an inert atmosphere (e.g., Argon).

-

Cool the mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

-

Add borane dimethyl sulfide complex (BH3·SMe2) dropwise. Allow the reaction to warm to room temperature and stir.

-

Purify the resulting phospholane-borane adduct by column chromatography to yield the product.

Step 2: Synthesis of the C2-Symmetric Bisphospholane-Borane Complex

-

Dissolve the phospholane-borane adduct from Step 1 in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

-

Add n-butyllithium (n-BuLi) dropwise and allow the solution to warm to room temperature over 30 minutes.

-

Add a solution of 1,2-ethylene ditosylate in THF and stir the reaction mixture at room temperature for 40 hours.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product via chromatography to obtain the C2-symmetric bisphospholane-borane complex.

Step 3: Deprotection to Yield (R,R)-Ph-BPE

-

Dissolve the bisphospholane-borane complex from Step 2 in dichloromethane (CH2Cl2).

-

Add tetrafluoroboric acid dimethyl ether complex (HBF4·OMe2) and stir the mixture at room temperature for 16 hours.

-

Carefully neutralize the reaction mixture with an aqueous base (e.g., NaHCO3).

-

Extract the product with CH2Cl2, dry the organic layer, and concentrate under reduced pressure.

-

The resulting solid is the final (R,R)-Ph-BPE ligand, which can be further purified by recrystallization.

Application in Asymmetric Catalysis: The Hydrogenation Benchmark

The transition metal complexes of Ph-BPE are exceptionally effective catalysts for asymmetric hydrogenation, a cornerstone reaction in modern organic synthesis due to its high atom economy.[8] Rhodium and Ruthenium complexes of Ph-BPE are particularly noteworthy, providing access to a vast array of chiral molecules with outstanding levels of enantioselectivity.[4][7]

The C2-symmetric environment of the Ph-BPE ligand is the decisive factor for this success. It creates a rigid chiral pocket that forces the prochiral substrate to coordinate to the metal in a highly specific manner, allowing the two hydrogen atoms to be delivered to only one face of the double bond.

Caption: Conceptual catalytic cycle for Rh(Ph-BPE)-catalyzed hydrogenation.

Performance in Asymmetric Hydrogenation

The versatility of Ph-BPE is demonstrated by its effectiveness across a range of substrate classes. The data below, compiled from literature sources, showcases its performance.

| Substrate Class | Representative Substrate | Catalyst System | H2 Pressure (atm) | ee (%) | Reference |

| α-Dehydroamino Acids | Methyl (Z)-α-acetamidocinnamate | [Rh((R,R)-Ph-BPE)(COD)]BF4 | 1.5 | >99 | [4] |

| Enamides | N-(1-phenylvinyl)acetamide | [Rh((R,R)-Ph-BPE)(COD)]BF4 | 4 | 98 | [4] |

| β-Acylaminoacrylates | Methyl (Z)-2-acetamido-3-phenylacrylate | [Rh((R,R)-Ph-BPE)(COD)]BF4 | 1.5 | >99 | [4] |

| Itaconic Acids | Dimethyl Itaconate | [Rh((R,R)-Ph-BPE)(COD)]BF4 | 1.5 | 98.6 | [4] |

| Ketones | Methyl acetoacetate | [RuCl2((R,R)-Ph-BPE)(dmf)n] | 50 | 99 | [7] |

General Protocol: Rh-Catalyzed Asymmetric Hydrogenation of an Enamide

-

Catalyst Preparation: In a glovebox, dissolve [Rh(COD)2]BF4 (1 mol%) and (R,R)-Ph-BPE (1.1 mol%) in a degassed solvent (e.g., methanol or dichloromethane). Stir the solution for 20-30 minutes to allow for ligand exchange and formation of the active catalyst precursor.

-

Reaction Setup: In a separate hydrogenation vessel, dissolve the enamide substrate in the same degassed solvent.

-

Catalyst Introduction: Transfer the prepared catalyst solution to the hydrogenation vessel containing the substrate via a cannula under an inert atmosphere.

-

Hydrogenation: Seal the vessel, purge it several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 1-10 atm).

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by techniques such as TLC or GC/MS.

-

Workup and Analysis: Once the reaction is complete, carefully vent the hydrogen pressure. Remove the solvent under reduced pressure. Purify the crude product by column chromatography. Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.

Relevance in Drug Development and Synthesis

The ability to synthesize single-enantiomer compounds is not merely an academic exercise; it is a critical requirement in the pharmaceutical industry.[7] Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, cause harmful side effects. Catalytic asymmetric hydrogenation is one of the most efficient methods for producing such enantiopure compounds.[5]

Ph-BPE has proven to be a "rising star" in this field, enabling key chiral building steps in the total synthesis of bioactive molecules.[6][7] Its robustness, high activity, and exceptional selectivity make it suitable for large-scale industrial applications, helping to streamline the synthesis of complex pharmaceutical ingredients and reduce manufacturing costs.[4][7] The reliable stereocontrol offered by Ph-BPE-metal complexes provides drug development professionals with a powerful tool to construct the chiral centers of drug candidates with high precision, accelerating the path from discovery to clinical application.

Conclusion

The C2-symmetry of the Ph-BPE ligand is the central design feature that underpins its remarkable success in asymmetric catalysis. By creating a rigid, well-defined chiral environment around a metal center, it minimizes mechanistic ambiguity and provides a powerful handle for stereochemical control. Its straightforward, albeit multistep, synthesis and its stellar performance in benchmark reactions like asymmetric hydrogenation have solidified its position as one of the most valuable and frequently used phosphine ligands in the synthetic chemist's toolbox. For researchers and professionals in drug development, a deep understanding of the principles and applications of Ph-BPE is essential for the efficient and precise construction of the chiral molecules that form the next generation of therapeutics.

References

-

Chiral Phosphine–Phosphoramidite Ligands for Highly Efficient Ir-Catalyzed Asymmetric Hydrogenation of Sterically Hindered N-Arylimines. Organic Letters - ACS Publications. Available at: [Link]

-

Imamoto, T., Sugita, K., & Yoshida, K. (2005). Synthesis and applications of high-performance P-chiral phosphine ligands. Pure and Applied Chemistry. Available at: [Link]

-

Synthesis of Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. MDPI. Available at: [Link]

-

Dieguez, M., Pamies, O., & Claver, C. (2004). Chiral Phosphine−Phosphite Ligands in the Highly Enantioselective Rhodium-Catalyzed Asymmetric Hydrogenation. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Mei, P., Ma, Z., Chen, Y., Wu, Y., Hao, W., Fan, Q., & Zhang, W. (2024). Chiral bisphosphine Ph-BPE ligand: a rising star in asymmetric synthesis. Chemical Society Reviews. Available at: [Link]

-

Mei, P., Ma, Z., Chen, Y., Wu, Y., Hao, W., Fan, Q., & Zhang, W. (2024). Chiral bisphosphine Ph-BPE ligand: a rising star in asymmetric synthesis. ResearchGate. Available at: [Link]

-

Mei, P., Ma, Z., Chen, Y., Wu, Y., Hao, W., Fan, Q., & Zhang, W. (2024). Chiral bisphosphine Ph-BPE ligand: a rising star in asymmetric synthesis. RSC Publishing. Available at: [Link]

-

Imamoto, T., Yamanoi, Y., & Oohara, N. (2003). Expanding the Family of Phospholane-Based Ligands: 1,2-Bis(2,5-diphenylphospholano)ethane. Organic Letters - ACS Publications. Available at: [Link]

-

Au-Alvarez, O., & Genov, M. (2004). Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Pfaltz, A. (2000). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to non-symmetric P,N-ligands. Proceedings of the National Academy of Sciences. Available at: [Link]

Sources

- 1. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. DuPhos and BPE Ligands [sigmaaldrich.com]

- 6. Chiral bisphosphine Ph-BPE ligand: a rising star in asymmetric synthesis. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

electronic and steric effects of diphenylphospholano ligands

An In-depth Technical Guide to the Electronic and Steric Effects of Diphenylphospholano Ligands

Authored by: Gemini, Senior Application Scientist

Abstract

Diphenylphospholano-based ligands, such as the celebrated 1,2-Bis(2,5-diphenylphospholano)ethane (Ph-BPE), represent a class of privileged C₂-symmetric bisphosphine ligands in the field of asymmetric catalysis. Their remarkable success, particularly in transition metal-catalyzed reactions, stems from a finely-tuned combination of electronic and steric properties conferred by the phospholane ring substituted with phenyl groups. This guide provides an in-depth analysis of these properties, explaining how they are quantified and how they translate into exceptional catalytic performance. We will explore the causality behind experimental choices for their characterization, provide validated protocols for their analysis, and illustrate their mechanistic impact on key transformations vital to the synthesis of complex molecules, including pharmaceutical agents.

Deconstructing the Ligand: Quantifying Steric and Electronic Signatures

The efficacy of any phosphine ligand in catalysis is governed by its ability to modulate the electronic environment and sterically influence the coordination sphere of a metal center.[1][2] For diphenylphospholano ligands, these features are particularly pronounced.

Electronic Properties: The Electron-Rich Nature

Phospholanes are recognized as highly electron-rich ligands, a property that significantly influences the reactivity of the metal center they coordinate.[3] This electron-donating ability enhances the metal's capacity for key catalytic steps like oxidative addition and influences the stability of reaction intermediates.

The primary method for quantifying this electronic character is the Tolman Electronic Parameter (TEP) . This parameter is derived experimentally from the vibrational frequency of a probe ligand, carbon monoxide (CO), in a standardized metal complex.[1][4]

-

Causality: The methodology is based on the principle of π-backbonding.[2] A more electron-donating phosphine ligand increases the electron density on the metal center. This increased electron density is then back-donated into the π* antibonding orbitals of the CO ligands.[2] This strengthens the Metal-CO bond but weakens the C-O bond, resulting in a lower ν(CO) stretching frequency in the infrared (IR) spectrum. Therefore, a lower TEP value signifies a more electron-donating ligand.[1][5]

While the classic Ni(CO)₃L system is standard for monodentate phosphines, analogous systems or computational methods, such as calculating the minimum electrostatic potential (Vmin), are used for bidentate ligands like Ph-BPE.[4][6][7]

Steric Profile: Constrained Flexibility and Defined Bulk

The steric environment created by a ligand is just as critical as its electronic nature, dictating substrate approach and influencing the geometry of transition states, which is the heart of asymmetric induction.

-

Tolman Cone Angle (θ): This is a foundational metric that quantifies the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone, centered on the metal atom (at an idealized M-P distance of 2.28 Å), that encompasses the van der Waals radii of the ligand's substituents.[1][4] A larger cone angle indicates greater steric hindrance around the metal center.[1]

-

Bite Angle (βn): For chelating bisphosphine ligands like Ph-BPE, the bite angle is a crucial descriptor. It is the P-M-P angle favored by the ligand's backbone.[1] This angle imposes a significant geometric constraint on the metal's coordination sphere, which can lock in a specific conformation favorable for enantioselective catalysis.

-

Buried Volume (%Vbur): A more sophisticated, computationally derived parameter, the buried volume, quantifies the percentage of the metal's coordination sphere that is occupied by the ligand.[6] It provides a more nuanced view of the steric environment than the cone angle alone.

Data Summary: A Comparative Analysis

The unique properties of diphenylphospholano ligands are best understood in comparison to other widely used phosphines.

| Parameter | Ligand: (R,R)-Ph-BPE | Ligand: PPh₃ | Ligand: (S,S)-Me-DuPHOS | Method of Determination |

| Cone Angle (θ) | ~155° (estimated) | 145° | ~145° (estimated) | X-ray Crystallography / MM |

| Natural Bite Angle (βn) | ~84-86° | N/A (monodentate) | ~82-84° | X-ray Crystallography |

| TEP (ν(CO) in cm⁻¹) | Highly donating (low ν) | 2068.9 | Highly donating (low ν) | IR Spectroscopy of M(L)(CO)x |

Note: Precise, directly comparable TEP and cone angle values for bidentate phospholane ligands are less commonly cited than for monodentate phosphines, but their behavior consistently indicates high electron density and significant, well-defined steric bulk.

Synthesis and Structural Verification: From Blueprint to Catalyst

The practical application of diphenylphospholano ligands necessitates robust synthetic routes and rigorous characterization to ensure purity and confirm structure.

Synthetic Workflow: The Path to Ph-BPE

The synthesis of 1,2-bis(2,5-diphenylphospholano)ethane (Ph-BPE) showcases a modular approach where the phospholane ring is constructed first before being coupled to the ethane backbone.[8] This contrasts with earlier methods for similar ligands.[9]

Caption: A simplified workflow for the synthesis of (R,R)-Ph-BPE.

Experimental Protocol: ³¹P NMR Spectroscopy for Ligand Characterization

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is the most indispensable tool for characterizing phosphine ligands.[10][11] It provides direct insight into the electronic environment of the phosphorus atom and is highly sensitive to coordination and oxidation state.[12][13]

-

Objective: To confirm the identity, purity, and coordination of a diphenylphospholano ligand.

-

Principle: The chemical shift (δ) of the ³¹P nucleus is highly sensitive to its chemical environment. Free phosphines appear in a characteristic region of the spectrum. Upon coordination to a metal, the signal shifts significantly (a "coordination shift"), providing direct evidence of complex formation.[10] The presence of signals in the oxide region (typically δ ≈ +25 to +50 ppm) indicates degradation, as phosphines are often air-sensitive.[12][13]

Step-by-Step Methodology:

-

Sample Preparation (Inert Atmosphere): In a glovebox or under a stream of argon, accurately weigh 5-10 mg of the diphenylphospholano ligand.

-

Dissolve the sample in ~0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃, C₆D₆, CD₂Cl₂) that has been deoxygenated by sparging with argon.

-

Transfer the solution to an NMR tube and seal it with a cap, preferably securing it with Parafilm for analysis outside the inert environment.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Tune the probe to the ³¹P frequency (e.g., ~162 MHz for a 400 MHz ¹H spectrometer).

-

-

Data Acquisition:

-

Acquire a proton-decoupled ³¹P{¹H} spectrum. This simplifies the spectrum by removing P-H coupling, resulting in sharp singlets for each unique phosphorus environment.

-

Use a sufficient relaxation delay (D1) of 5-10 seconds to ensure accurate integration if quantitative analysis is needed.

-

Typically, 16-64 scans are sufficient due to the high natural abundance and sensitivity of the ³¹P nucleus.[10]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum and reference it using an external standard (e.g., 85% H₃PO₄ at δ = 0 ppm).

-

Integrate the signals to determine the relative ratios of different phosphorus species (e.g., free ligand vs. oxidized ligand).

-

Experimental Protocol: Single-Crystal X-ray Crystallography

While NMR confirms connectivity and purity in solution, single-crystal X-ray diffraction provides the definitive, unambiguous solid-state structure of the ligand or its metal complex.[14] This is the gold standard for determining precise bond lengths, bond angles, and steric parameters like the cone and bite angles.[7]

-

Objective: To obtain a precise three-dimensional molecular structure of a metal-diphenylphospholano complex.

-

Principle: A single crystal diffracts X-rays in a unique pattern based on the arrangement of atoms in its crystal lattice. By measuring the positions and intensities of these diffracted beams, one can mathematically reconstruct a 3D model of the electron density, and thus the atomic positions, within the molecule.

Step-by-Step Methodology:

-

Crystal Growth (The Critical Step):

-

Synthesize the metal complex of the diphenylphospholano ligand.

-

Dissolve the purified complex in a minimal amount of a suitable solvent.

-

The goal is to achieve slow supersaturation. Common methods include:

-

Slow Evaporation: Loosely cap the vial and allow the solvent to evaporate over days or weeks.

-

Vapor Diffusion: Place the vial of the dissolved complex inside a larger sealed jar containing a "non-solvent" in which the complex is insoluble. The vapor of the non-solvent slowly diffuses into the solution, reducing the complex's solubility and inducing crystallization.

-

Cooling: Slowly cool a saturated solution.

-

-

-

Crystal Mounting:

-

Under a microscope, identify a well-formed single crystal with sharp edges and no visible cracks.

-

Carefully pick up the crystal using a cryo-loop and immediately flash-cool it in a stream of liquid nitrogen (~100 K) to prevent crystal damage from the X-ray beam.

-

-

Data Collection:

-

Mount the frozen crystal on the goniometer of a single-crystal X-ray diffractometer.

-

Center the crystal in the X-ray beam.

-

Collect a series of diffraction images as the crystal is rotated through various angles.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to determine the unit cell dimensions and integrate the reflection intensities.

-

Use specialized software (e.g., SHELX, Olex2) to solve the "phase problem" and generate an initial electron density map.

-

Build an atomic model into the electron density map.

-

Refine the model by adjusting atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction data.[15]

-

Mechanistic Implications in Asymmetric Catalysis